3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an azetidine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole typically involves multiple steps, starting with the preparation of the thiazole and oxazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The oxazole ring can be prepared via the cyclization of α-haloketones with amides . The azetidine ring is introduced through nucleophilic substitution reactions involving azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride[][6].
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The azetidine ring may enhance the compound’s binding affinity to its targets, while the oxazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Known for its use in cell viability assays.
1,3,4-Thiadiazole Derivatives: Exhibits antimicrobial and antifungal activities.
Uniqueness
3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-10(8(2)18-13-7)20(15,16)14-5-9(6-14)17-11-12-3-4-19-11/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRMBUUYNCYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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